N-Biotinyl-4-aminobenzoic acid

Catalog No.
S1893778
CAS No.
6929-40-4
M.F
C17H21N3O4S
M. Wt
363.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Biotinyl-4-aminobenzoic acid

CAS Number

6929-40-4

Product Name

N-Biotinyl-4-aminobenzoic acid

IUPAC Name

4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C17H21N3O4S/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12-,13-,15-/m0/s1

InChI Key

PVMDAMXGKHIMSQ-YDHLFZDLSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2

Synonyms

B-PABA, biot-PAB, N-biotinyl-4-aminobenzoic acid

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2

Biotinidase assays measure the activity of an enzyme called biotinidase. Biotinidase plays a critical role in human metabolism by recycling biotin, a vitamin essential for many cellular functions. )

  • Substrate for Biotinidase: N-Biotinyl-PABA acts as a substrate for biotinidase. In simpler terms, it's the molecule that the enzyme acts upon. Cayman Chemical
  • Cleavage by Biotinidase: During the assay, biotinidase cleaves (breaks) the bond between biotin and PABA in the N-Biotinyl-PABA molecule. Sigma-Aldrich:
  • PABA Detection: Following cleavage, the released PABA can be measured using specific methods, allowing researchers to quantify biotinidase activity in a sample.

By measuring biotinidase activity, scientists can gain insights into various aspects of health and disease. For instance, biotinidase deficiency is a rare genetic disorder where the body doesn't produce enough functional biotinidase. N-Biotinyl-PABA containing assays can be used to diagnose this condition. )

N-Biotinyl-4-aminobenzoic acid, also known as (+)-biotin 4-amidobenzoic acid or biotin-PABA, is a synthetic molecule not found naturally. It is a crucial tool in scientific research, particularly in the field of biochemistry. B-PABA serves as a substrate for the enzyme biotinidase [, ].


Molecular Structure Analysis

B-PABA possesses a unique structure combining two important functional groups:

  • Biotin: A vitamin B complex molecule known for its role in cellular processes [].
  • 4-Aminobenzoic acid (PABA): A component of folic acid, another B vitamin [].

The biotin moiety is linked to the PABA group via an amide bond between the nitrogen atom of biotin and the carboxylic acid group of PABA []. This structure allows B-PABA to interact with the enzyme biotinidase, which cleaves the amide bond, releasing PABA [].


Chemical Reactions Analysis

The primary chemical reaction involving B-PABA is its enzymatic hydrolysis by biotinidase:

N-Biotinyl-4-aminobenzoic acid (B-PABA) + H2O -> Biotin + 4-Aminobenzoic acid (PABA) []

This reaction is crucial for measuring biotinidase activity in biological samples. The released PABA can be quantified using colorimetric methods, providing an indirect measure of biotinidase function [].

B-PABA does not possess any inherent biological activity. Its primary function is as a substrate for biotinidase. Biotinidase is an enzyme found in lysosomes, cellular compartments responsible for waste degradation. Biotinidase recycles biotin by cleaving it from molecules it's attached to, allowing it to be reused []. B-PABA mimics a natural biotinylated molecule, allowing scientists to measure biotinidase activity indirectly through the released PABA [].

XLogP3

1.2

Sequence

X

Other CAS

6929-40-4

Wikipedia

N-Biotinyl-4-aminobenzoic acid

Dates

Modify: 2023-08-16

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